[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol
Description
Contextual Significance of Fused Heterocyclic Systems in Organic Chemistry
Fused heterocyclic systems are a cornerstone of organic chemistry, representing complex molecular architectures where two or more rings, at least one of which is heterocyclic, share a common bond and two atoms. These structures are not merely chemical curiosities; they form the backbone of a vast number of natural products and synthetic molecules, including a majority of pharmaceutical drugs. nih.gov The presence of heteroatoms (such as nitrogen, oxygen, or sulfur) within the fused ring system imparts unique electronic properties and three-dimensional shapes that are crucial for biological activity. These features allow for specific interactions with biological targets like enzymes and receptors, making fused heterocycles privileged scaffolds in drug design. Furthermore, the inherent reactivity and potential for diverse functionalization make them versatile building blocks in synthetic organic chemistry.
Overview ofrsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridine Derivatives as a Class of N-Bridged Heterocycles
Within the broad family of fused heterocycles, the rsc.orgnih.govaobchem.comtriazolo[4,3-a]pyridine system is a prominent N-bridged scaffold. This structure consists of a pyridine (B92270) ring fused with a 1,2,4-triazole (B32235) ring. This particular arrangement is of significant interest due to its widespread appearance in compounds with diverse and potent biological activities. Research has shown that derivatives of the rsc.orgnih.govaobchem.comtriazolo[4,3-a]pyridine scaffold exhibit a range of pharmacological properties.
Reported Biological Activities of rsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridine Derivatives
| Activity | Description | Reference |
|---|---|---|
| Antifungal & Antibacterial | Compounds have demonstrated activity against various fungal and bacterial strains. | beilstein-journals.orgnih.gov |
| Herbicidal | Certain derivatives show potential as agents for weed control. | beilstein-journals.orgresearchgate.net |
| Neuroprotective | Some analogues have been investigated for their neuroprotective effects. | beilstein-journals.org |
| Antidepressant | The scaffold is a core component of drugs like Trazodone, which functions as a serotonin (B10506) antagonist and reuptake inhibitor. | nih.govchemicalbook.com |
| Enzyme Inhibition | Derivatives have been designed as inhibitors for enzymes such as c-Met kinase and indoleamine 2,3-dioxygenase 1 (IDO1), relevant in cancer therapy. | nih.govnih.gov |
| Materials Science | The scaffold has been utilized as an electron-acceptor unit in the synthesis of Organic Light Emitting Diodes (OLEDs). | beilstein-journals.org |
The synthesis of this scaffold has been achieved through various methods, including the palladium-catalyzed reaction of hydrazides with 2-chloropyridine (B119429), one-pot syntheses from 2-hydrazinopyridine (B147025) and aldehydes, and oxidative cyclization techniques. rsc.orgorganic-chemistry.org This synthetic accessibility allows chemists to generate large libraries of derivatives for further investigation.
Rationale for Dedicated Academic Investigation ofrsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridin-8-ylmethanol
While the broader rsc.orgnih.govaobchem.comtriazolo[4,3-a]pyridine scaffold is well-studied, the specific derivative, rsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridin-8-ylmethanol, warrants dedicated academic inquiry. The rationale for its investigation stems from the strategic placement of the hydroxymethyl (-CH₂OH) group at the 8-position of the pyridine ring.
This primary alcohol functionality is a highly versatile synthetic handle. In the context of medicinal chemistry and materials science, where the exploration of structure-activity relationships (SAR) is paramount, the ability to easily modify a core scaffold is crucial. The -CH₂OH group can undergo a variety of chemical transformations, such as:
Oxidation to form the corresponding aldehyde or carboxylic acid, which can then participate in further reactions like reductive amination or amide bond formation.
Esterification with various carboxylic acids to introduce a wide range of functional groups.
Etherification to generate a library of ether-linked analogues.
By creating a diverse set of new molecules from this single precursor, researchers can systematically probe how changes in the substituent at the 8-position affect the compound's physical, chemical, and biological properties. The synthesis of rsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridin-8-ylmethanol itself would likely proceed via the reduction of a corresponding ester or carboxylic acid derivative, such as rsc.orgnih.govaobchem.comtriazolo[4,3-a]pyridine-8-carboxylic acid, using standard reducing agents like lithium aluminum hydride. libretexts.org Therefore, this specific compound represents a key intermediate for expanding the chemical space and potential applications of the rsc.orgnih.govaobchem.comtriazolo[4,3-a]pyridine class.
Research Scope and Aims within Fundamental Chemical Inquiry
The academic investigation of rsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridin-8-ylmethanol falls squarely within the domain of fundamental chemical inquiry. The primary research scope would encompass its synthesis, characterization, and exploration as a versatile building block.
The principal aims of such a research program would be:
To Establish an Efficient Synthetic Route: Developing and optimizing a reliable, high-yielding method for the preparation of rsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridin-8-ylmethanol, likely from an 8-carboxy-substituted precursor.
To Conduct Thorough Spectroscopic and Structural Characterization: Unambiguously confirming the structure of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
To Investigate its Chemical Reactivity: Exploring the utility of the 8-hydroxymethyl group by performing a range of chemical transformations to demonstrate its potential as a synthetic intermediate.
To Generate Novel Derivatives: Synthesizing a library of new rsc.orgnih.govaobchem.comtriazolo[4,3-a]pyridine analogues based on the 8-ylmethanol scaffold for future screening in biological or materials science applications.
This fundamental research provides the essential chemical foundation required before any potential applications can be considered.
Data Table: Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | rsc.orgnih.govaobchem.comTriazolo[4,3-a]pyridin-8-ylmethanol | aobchem.com |
| CAS Number | 1823349-14-9 | aobchem.com |
| Molecular Formula | C₇H₇N₃O | aobchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXVUPUQMSZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations Of 1 11 18 Triazolo 4,3 a Pyridin 8 Ylmethanol
Reactivity of the Methanol (B129727) Functional Group
The primary alcohol group at the 8-position of the wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine ring is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions and Derivative Formation
The oxidation of the primary alcohol in wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are typically employed for the selective oxidation of primary alcohols to aldehydes. The use of stronger oxidizing agents would likely lead to the formation of the corresponding carboxylic acid.
Table 1: Potential Oxidation Reactions of wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine-8-carbaldehyde |
| Manganese Dioxide (MnO₂) | wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine-8-carbaldehyde |
| Potassium Permanganate (KMnO₄) | wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine-8-carboxylic acid |
These resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic modifications, such as the formation of imines, oximes, and amides, respectively.
Esterification, Etherification, and Substitution Pathways
The hydroxyl group of wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid catalyst or a base. This reaction provides a straightforward method for introducing a wide array of ester functionalities.
Etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with other alcohols. This allows for the introduction of various alkyl or aryl ether moieties.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of a base like pyridine (B92270). This tosylate derivative can then undergo nucleophilic substitution reactions with a variety of nucleophiles, enabling the introduction of different functional groups at the 8-position.
Table 2: Representative Functionalization Reactions of the Methanol Group
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl chloride, Pyridine | 8-(Acyloxymethyl)- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine |
| Etherification | Alkyl halide, Sodium hydride | 8-(Alkoxymethyl)- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine |
| Substitution | 1. Tosyl chloride, Pyridine 2. Nucleophile (e.g., CN⁻) | 8-(Substituted methyl)- wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine (e.g., 8-(Cyanomethyl)-...) |
Transformations Involving thewikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine Core
The fused ring system of wikipedia.orgnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol exhibits its own characteristic reactivity, influenced by the electron-withdrawing nature of the nitrogen atoms.
Electrophilic and Nucleophilic Reactions on the Pyridine Moiety
The pyridine ring in the wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atoms. quimicaorganica.org Electrophilic attack, if it occurs, is predicted to favor the C-6 and C-8 positions, which are relatively more electron-rich compared to other positions on the pyridine ring. However, the presence of the electron-donating hydroxymethyl group at the 8-position may influence the regioselectivity of such reactions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution is more likely to occur at the C-5 and C-7 positions, which are ortho and para to the pyridine nitrogen, respectively. The presence of a good leaving group at these positions would facilitate such reactions.
Reactivity at the Bridgehead Nitrogen Atoms
The wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system contains a bridgehead nitrogen atom (N-4). These nitrogens are generally less basic and nucleophilic compared to the pyridine nitrogen due to their involvement in the fused aromatic system. However, they can potentially undergo quaternization with strong alkylating agents under forcing conditions. The reactivity of these bridgehead nitrogens is a key feature of this class of heterocyclic compounds.
Ring-Opening Reactions and Rearrangements (e.g., Dimroth-type rearrangement)
The wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine ring system can undergo ring-opening reactions under certain conditions, such as treatment with strong nucleophiles or under reductive cleavage.
A significant transformation for this class of compounds is the Dimroth rearrangement. wikipedia.orgnih.govbenthamscience.com This rearrangement involves the isomerization of the wikipedia.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine to the thermodynamically more stable wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine isomer. researchgate.net This process is often facilitated by acidic or basic conditions and involves a ring-opening of the triazole ring followed by recyclization. nih.gov The presence and nature of substituents on the pyridine ring can influence the facility of the Dimroth rearrangement. researchgate.net For instance, electron-withdrawing groups on the pyridine ring can facilitate this rearrangement. researchgate.net
Metal-Catalyzed Reactions and Cross-Coupling Studies on the Heterocycle
The nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core is amenable to a variety of metal-catalyzed reactions, which are instrumental in the synthesis of functionalized derivatives. While studies focusing exclusively on nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol are not extensively documented, the reactivity of the parent heterocycle and its derivatives provides a strong basis for understanding its potential transformations. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for C-C and C-N bond formation.
One of the key strategies for modifying the triazolopyridine system involves the use of halogenated precursors. For instance, the synthesis of various nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives has been achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by cyclization. nih.govorganic-chemistry.org This highlights the utility of palladium catalysts in the formation of the core heterocyclic structure.
Subsequent functionalization of the pre-formed triazolopyridine ring system often relies on cross-coupling reactions. While direct cross-coupling on the C-H bonds of the pyridine ring of the title compound is conceivable, a more common approach involves the introduction of a leaving group, such as a halogen, at a specific position. For example, studies on the related nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyrimidine system have demonstrated the feasibility of Suzuki and Sonogashira cross-coupling reactions on chloro-substituted derivatives. researchgate.net These reactions, catalyzed by palladium complexes, allow for the introduction of a wide range of aryl and alkynyl groups.
A notable example is the Suzuki-Miyaura cross-coupling of a bromo-functionalized triazolopyridine derivative with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, which proceeds with high yield. mdpi.comnih.gov This suggests that a hypothetical 6-bromo- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-8-ylmethanol could similarly undergo such coupling reactions.
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.org Palladium pincer complexes based on 1,2,4-triazoles have been shown to be efficient catalysts for the Heck reaction between aryl halides and butyl acrylate. researchgate.net This indicates that the triazole moiety of the title compound is compatible with such catalytic systems.
Rhodium-catalyzed reactions also present a viable pathway for the functionalization of these heterocycles. For instance, Rh(III)-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyrimidines to form bonds with indoles and pyrroles. nih.gov This advanced methodology could potentially be adapted for the direct functionalization of the pyridine ring in nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol.
The following table summarizes representative metal-catalyzed cross-coupling reactions on related triazolopyridine and triazolopyrimidine systems, which can be considered analogous to the potential reactivity of nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol derivatives.
| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Bromo-triazolopyridine derivative | Aryl-substituted triazolopyridine | mdpi.comnih.gov |
| Sonogashira | Pd catalyst, Cu co-catalyst | Chloro-triazolopyrimidine derivative | Alkynyl-substituted triazolopyrimidine | researchgate.net |
| Heck | Palladium pincer complex | Aryl halide, Butyl acrylate | Substituted alkene | researchgate.net |
| C-H/C-H Cross-Coupling | Rh(III) catalyst | nih.govorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]pyrimidine | Indole/pyrrole-substituted triazolopyrimidine | nih.gov |
It is important to note that the presence of the 8-ylmethanol group in the target compound could influence these reactions. The hydroxyl group may require protection prior to certain coupling reactions to prevent undesired side reactions. Conversely, it could also act as a directing group in certain C-H activation reactions.
Investigating Reaction Kinetics and Thermodynamic Profiles
A thorough understanding of the reaction kinetics and thermodynamic profiles of transformations involving nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol is crucial for optimizing reaction conditions, maximizing yields, and ensuring the selective formation of desired products. However, specific experimental data on the kinetics and thermodynamics of reactions involving this particular compound are not extensively available in the current body of scientific literature.
For instance, in a typical palladium-catalyzed cross-coupling reaction, the kinetic profile is often complex, involving several steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. Kinetic studies can help to identify the rate-determining step of the cycle, which is essential for catalyst and reaction optimization.
The thermodynamic profile of a reaction provides information about the relative energies of the reactants, intermediates, transition states, and products. This is typically determined through a combination of experimental calorimetry and computational modeling. The change in enthalpy (ΔH) and entropy (ΔS) for a reaction determines the change in Gibbs free energy (ΔG), which indicates the spontaneity of the reaction at a given temperature.
While specific thermodynamic data for reactions of nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol is lacking, computational methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways and calculate the energies of the various species involved. Such theoretical studies can provide valuable predictions of reaction feasibility and selectivity. For example, molecular docking studies have been used to investigate the binding of triazolo-thiadiazole derivatives to biological targets, which involves an assessment of the thermodynamics of binding. mdpi.com
The following table outlines the key parameters that would be investigated in a comprehensive study of the reaction kinetics and thermodynamics of a transformation involving nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol.
| Parameter | Description | Method of Determination | Significance |
| Reaction Rate | The speed at which reactants are converted into products. | Spectroscopic or chromatographic monitoring of concentration changes over time. | Essential for optimizing reaction time and throughput. |
| Rate Law | An equation that relates the reaction rate to the concentrations of reactants and catalyst. | Method of initial rates or integral method. | Provides insight into the reaction mechanism. |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Arrhenius plot (ln(k) vs. 1/T). | Indicates the temperature sensitivity of the reaction rate. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Calorimetry or computational chemistry. | Determines if the reaction is exothermic or endothermic. |
| Entropy of Reaction (ΔS) | The change in disorder or randomness during the reaction. | Calculated from standard molar entropies or computational chemistry. | Contributes to the overall spontaneity of the reaction. |
| Gibbs Free Energy (ΔG) | The energy available to do useful work; determines spontaneity. | ΔG = ΔH - TΔS | A negative value indicates a spontaneous reaction. |
Derivatization Strategies and Analogue Synthesis Of 1 11 18 Triazolo 4,3 a Pyridin 8 Ylmethanol
Synthesis of Analogues Substituted at the 8-Position and its Impact on Chemical Reactivity
The functionalization of the C8 position of the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine core is a key strategy for modulating the chemical properties of the molecule. A common precursor for such modifications is the corresponding 8-chloro derivative, which can be synthesized from 2,3-dichloropyridine. researchgate.net This 8-chloro- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine serves as a versatile intermediate for introducing a variety of substituents via nucleophilic substitution reactions.
While direct synthesis of researchgate.netresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol is not extensively detailed in the reviewed literature, a plausible route involves the nucleophilic substitution of an 8-halo-triazolopyridine with a protected methanol (B129727) equivalent, followed by deprotection. The reactivity of the 8-position is influenced by the electronic nature of the triazole ring and any existing substituents. For instance, the introduction of electron-withdrawing groups on the pyridine (B92270) ring can activate the system towards nucleophilic attack.
| Starting Material | Reagents | Product | Reference |
| 2,3-Dichloropyridine | Hydrazine (B178648) hydrate, then cyclizing agent | 8-Chloro- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine | researchgate.net |
| 2-Hydrazinyl-3-sulfonamidopyridine | Orthoesters | 8-Sulfonamido- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine | nih.gov |
Modifications of the Triazolo Ring (e.g., 3-substitution)
The triazolo ring of the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine system is amenable to various modifications, with substitution at the 3-position being a common strategy. A variety of methods have been developed to introduce diverse functionalities at this position.
One prevalent method involves the cyclization of 2-pyridylhydrazones with different reagents. researchgate.netmdpi.com For instance, oxidative cyclization of 2-pyridylhydrazones using reagents like N-chlorosuccinimide (NCS) provides an efficient route to 3-substituted researchgate.netresearchgate.nettriazolo[4,3-a]pyridines. mdpi.com Another approach is the reaction of 2-hydrazinopyridine (B147025) with aldehydes in a one-pot synthesis, which allows for the introduction of a wide range of substituents at the 3-position. organic-chemistry.orgrsc.orgresearchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Pyridylhydrazone | N-Chlorosuccinimide (NCS) | 3-Substituted- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine | mdpi.com |
| 2-Hydrazinopyridine, Aldehyde | Oxidizing agent | 3-Substituted- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine | organic-chemistry.orgrsc.orgresearchgate.net |
| Hydrazide, 2-Chloropyridine (B119429) | Palladium catalyst, then dehydration | 3-Substituted- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine | organic-chemistry.org |
Introduction of Diverse Functional Groups and Heteroatoms on the Pyridine Ring
The introduction of diverse functional groups and heteroatoms onto the pyridine ring of the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold is crucial for fine-tuning its chemical properties. While direct functionalization of the parent researchgate.netresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol is not extensively reported, several strategies can be inferred from the broader literature on triazolopyridines.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caharvard.edu This technique involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position. For the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine system, the nitrogen atoms of the triazole ring can act as directing groups, facilitating lithiation at adjacent positions on the pyridine ring. Subsequent quenching with various electrophiles allows for the introduction of a wide range of functional groups.
Another approach involves the use of pre-functionalized pyridine starting materials. For example, starting with a substituted 2-chloropyridine allows for the introduction of substituents that will be present on the pyridine ring of the final triazolopyridine product. organic-chemistry.org The reactivity of the pyridine ring can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can direct incoming electrophiles or nucleophiles to specific positions.
Design and Synthesis of Phosphorus-Containing Triazolopyridine Derivatives
The incorporation of phosphorus-containing functional groups into the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold offers a pathway to novel analogues with potentially unique chemical reactivity. A notable strategy involves the synthesis of 3-methylphosphonylated researchgate.netresearchgate.nettriazolo[4,3-a]pyridines.
This is achieved through a 5-exo-dig cyclization reaction between chloroethynylphosphonates and 2-hydrazinylpyridines. beilstein-journals.org This catalyst-free method provides good yields and is applicable to a range of substituted 2-hydrazinylpyridines. The resulting phosphonate (B1237965) derivatives are stable compounds whose structures can be confirmed by spectroscopic methods such as IR, and ¹H, ¹³C, and ³¹P NMR spectroscopy. beilstein-journals.org The chemical shifts in the ³¹P NMR spectra are characteristic of the phosphonate group. beilstein-journals.org
The direct phosphinylation of researchgate.netresearchgate.nettriazolopyridines has also been reported as a method to introduce phosphorus at other positions on the heterocyclic core. beilstein-journals.org These phosphorus-containing derivatives represent a distinct class of analogues with modified electronic and steric properties compared to their non-phosphorus counterparts.
| Starting Material | Reagents | Product | Reference |
| 2-Hydrazinylpyridines, Chloroethynylphosphonates | K₂CO₃, CH₃CN | 3-Methylphosphonylated researchgate.netresearchgate.nettriazolo[4,3-a]pyridines | beilstein-journals.org |
| researchgate.netresearchgate.netTriazolopyridines | P(III) reagents | P(III)-phosphinylated researchgate.netresearchgate.nettriazolopyridines | beilstein-journals.org |
Methodologies for Library Generation for Structure-Reactivity Relationship (SAR) Studies
The systematic exploration of structure-reactivity relationships (SAR) necessitates the efficient synthesis of a diverse library of analogues. For the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold, several methodologies for library generation have been developed, primarily focusing on variations at the 3- and 8-positions.
Parallel synthesis techniques are well-suited for this purpose. One-pot reactions, such as the condensation of 2-hydrazinopyridines with a diverse set of aldehydes, allow for the rapid generation of a library of 3-substituted analogues. organic-chemistry.orgrsc.orgresearchgate.net This approach is amenable to automation and high-throughput screening of chemical reactivity.
Another strategy involves the use of a common intermediate that can be readily diversified. For example, an 8-chloro- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine can serve as a scaffold for introducing a variety of nucleophiles at the 8-position, leading to a library of 8-substituted derivatives. researchgate.net Similarly, a library with diversity at the 3-position can be generated from a common 2-hydrazinopyridine precursor.
Combinatorial chemistry techniques, such as the use of polymer-supported reagents, can also facilitate library synthesis and purification. nih.gov For SAR studies focused on chemical reactivity, the generated libraries would be subjected to a panel of chemical reactions to assess the influence of different substituents on reaction rates, yields, and selectivity. This data is crucial for understanding the electronic and steric effects of various functional groups on the researchgate.netresearchgate.nettriazolo[4,3-a]pyridine core.
| Library Generation Strategy | Key Reaction | Points of Diversification | Reference |
| One-pot synthesis | Condensation of 2-hydrazinopyridine and aldehydes | 3-position | organic-chemistry.orgrsc.orgresearchgate.net |
| Diversification of a common intermediate | Nucleophilic substitution on 8-chloro derivative | 8-position | researchgate.net |
| Combinatorial synthesis | Alkylation of thio-triazole precursors | 3-position and thio-substituent | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise arrangement of atoms.
Two-dimensional NMR techniques are critical for unambiguously assigning proton and carbon signals and understanding the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridin-8-ylmethanol, COSY would reveal correlations between the protons on the pyridine (B92270) ring, helping to establish their relative positions (e.g., H-5, H-6, H-7). It would also show a correlation between the hydroxyl proton and the methylene (B1212753) protons of the methanol (B129727) group, provided the exchange rate is not too high.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is invaluable for assigning the carbon atoms of the pyridine ring and the methanol substituent by linking them to their known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is arguably the most powerful technique for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂OH) would show a correlation to the C-8 carbon of the pyridine ring, confirming the substituent's position. Furthermore, correlations from the pyridine protons to the triazole ring carbons (C-3 and C-8a) would solidify the fusion of the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. It is crucial for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the C-8 methanol group protons and the H-7 proton on the pyridine ring, providing information about the molecule's preferred conformation.
A study on a related derivative, N-((6-(Trifluoromethyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, utilized ¹H and ¹³C NMR to characterize the structure, demonstrating the utility of these methods for this class of compounds. nih.gov
Table 1: Illustrative 2D NMR Correlations for a nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridine Scaffold
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) |
| H-5 | H-6 | C-5 | C-3, C-7, C-8a |
| H-6 | H-5, H-7 | C-6 | C-8 |
| H-7 | H-6 | C-7 | C-5, C-8a |
| -CH₂- | -OH | -CH₂- | C-7, C-8, C-8a |
| H-3 | None | C-3 | C-5, C-8a |
In cases of severe signal overlap or ambiguity in NMR spectra, isotopic labelling can be a powerful tool. This involves synthesizing the molecule with an enriched isotope, such as ¹³C or ¹⁵N, at a specific position. For example, synthesizing nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridin-8-ylmethanol using a starting material containing a ¹³C-labelled methanol group would result in a significantly enhanced and easily identifiable signal for this carbon in the ¹³C NMR spectrum. Similarly, using a pyridine precursor enriched with ¹⁵N would allow for ¹H-¹⁵N HMBC experiments, which can be instrumental in confirming the nitrogen positions within the heterocyclic core and assigning the corresponding proton and carbon signals definitively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridin-8-ylmethanol (C₇H₇N₃O), HRMS would be used to confirm this exact formula by measuring the mass of its molecular ion with high precision, distinguishing it from other isomers or compounds with the same nominal mass. For example, in the analysis of a derivative, HRMS (ESI) was used to find the experimental mass, which was then compared to the calculated mass, confirming the elemental composition. nih.gov
Table 2: HRMS Data for nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridin-8-ylmethanol
| Property | Value |
| Molecular Formula | C₇H₇N₃O |
| Calculated Monoisotopic Mass | 149.05891 Da |
| Expected [M+H]⁺ | 150.06672 Da |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. ncsu.edu The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of small neutral molecules. researchgate.net For nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridin-8-ylmethanol, the fragmentation would likely involve:
Loss of the hydroxymethyl group (-CH₂OH).
Cleavage of the triazole ring, often initiated by the loss of N₂.
Fragmentation of the pyridine ring, which can involve the loss of HCN.
The accurate mass measurement of these fragments, possible with TOF or FT-ICR instruments, allows for the determination of their elemental compositions, enabling the distinction between different potential fragmentation pathways. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.
Table 3: Typical Crystallographic Parameters for a nih.govresearchgate.netnih.govTriazolo[4,3-a]pyridine Derivative
| Parameter | Example Value (from derivative) |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 15.1413 |
| b (Å) | 6.9179 |
| c (Å) | 13.0938 |
| β (°) | 105.102 |
| Key Intermolecular Interaction | N–H···N Hydrogen Bonds |
Data from a related derivative, 3-(pyridine-4-yl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine. mdpi.com
Crystallization Techniques forunifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis, which provides definitive information on the three-dimensional molecular structure. While specific crystallization protocols for unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol are not extensively detailed in the available literature, common techniques for related heterocyclic compounds can be applied. For instance, the closely related derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, has been successfully crystallized from an ethanol (B145695) solution to yield single crystals suitable for XRD studies. nih.gov
General and effective crystallization methods for organic compounds of this nature include:
Slow Evaporation: This is the most straightforward technique, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over time in a loosely capped vial. This gradual increase in concentration promotes the formation of well-ordered crystals. unifr.ch The choice of solvent is critical; it must be one in which the compound has moderate solubility.
Vapor Diffusion: This method is highly effective, especially for small quantities of the compound. A solution of the compound in a "good" solvent is placed in a small open vial, which is then enclosed in a larger sealed container holding a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. unifr.ch
Solvent Layering: In this technique, a solution of the compound is carefully overlaid with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface between the two solvents as they slowly mix. unifr.ch
For unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol, solvents such as ethanol, methanol, acetonitrile, or dimethylformamide (DMAc) could be explored, similar to those used for its precursors and analogs. nih.govgoogle.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The molecular structure of unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol, featuring a hydroxyl (-OH) group and nitrogen atoms within the fused heterocyclic rings, provides multiple sites for hydrogen bonding. These interactions are fundamental in dictating the crystal packing arrangement.
Based on the functional groups present, the following intermolecular interactions are expected to be prominent in the solid state:
O-H···N Hydrogen Bonds: The primary and strongest hydrogen bond is likely to form between the hydroxyl group's hydrogen atom (donor) and one of the nitrogen atoms of the triazole or pyridine ring of an adjacent molecule (acceptor).
C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving the aromatic C-H groups of the pyridine ring as donors and the hydroxyl oxygen or ring nitrogens as acceptors can further stabilize the crystal lattice.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular bonding.
While a dedicated spectrum for unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol is not published, the analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine offers a reliable proxy for assigning the characteristic vibrational modes of the core triazolopyridine ring system. nih.gov The spectrum of the title compound would feature these core vibrations alongside distinct bands for the hydroxymethyl (-CH₂OH) substituent.
Key expected vibrational modes include:
O-H Stretching: A broad and strong band in the FTIR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂) group would appear in the 2850-2960 cm⁻¹ range.
Ring Vibrations: The stretching and deformation modes of the fused triazolopyridine ring system (C=N, N-N, C-C, C-N) would produce a series of characteristic bands in the fingerprint region (1000-1650 cm⁻¹).
C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol group is expected in the 1000-1100 cm⁻¹ region.
The table below details the assignments for the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, which are largely transferable to the title compound's core structure. nih.gov
Interactive Table: Vibrational Band Assignments for the Triazolopyridine Core
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | ν(C-H) aromatic |
| ~1640 | δ(NH₂) + ν(C=N) |
| ~1580 | Ring stretching |
| ~1520 | Ring stretching |
| ~1450 | Ring stretching |
| ~1270 | ν(N-N) + ν(C-N) |
| ~1150 | Ring breathing |
| ~1040 | Ring breathing |
| ~800 | γ(C-H) out-of-plane bending |
Data based on 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic systems like unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol, the absorption of UV or visible light promotes electrons from lower energy orbitals (like π and n) to higher energy anti-bonding orbitals (π*).
Analysis of related triazolopyridine derivatives shows characteristic absorption patterns. nih.gov The UV-Vis spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine, for example, displays two primary absorption regions, which is consistent with a molecule containing two coupled π-ring systems. nih.gov A similar pattern is expected for unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol.
The expected electronic transitions are:
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons within the π-system of the fused aromatic rings.
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from a nitrogen or oxygen lone pair) to an anti-bonding π* orbital.
The table below summarizes the absorption bands observed for a closely related triazolopyridine, which are indicative of the electronic transitions expected for the title compound. nih.gov
Interactive Table: Electronic Absorption Bands for Triazolopyridine Derivatives
| Absorption Region | Wavelength Range | Associated Transitions |
| High Energy Band | 200–400 nm | π → π |
| Low Energy Band | 400–600 nm | n → π |
Data based on 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov
Furthermore, many triazolopyridine derivatives are known to exhibit fluorescence, a property where the molecule emits light after being electronically excited. nih.gov Fluorescence studies can provide valuable information about the excited state properties and the influence of the molecular environment. The study of unifr.chnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol's fluorescence would likely reveal emission properties stemming from its conjugated π-system, making it a candidate for applications in materials science or as a chemical sensor. nih.gov
Computational and Theoretical Studies On 1 11 18 Triazolo 4,3 a Pyridin 8 Ylmethanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are the cornerstone of theoretical investigations into triazolopyridine systems. researchgate.netnih.govresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G, are frequently employed to analyze the molecular structure and vibrational spectra of these compounds. nih.govresearchgate.net Such calculations provide a detailed picture of the electronic distribution and energy landscape of the molecule, forming the basis for more complex analyses. nih.govsuperfri.org
Geometry optimization is the initial step in most quantum chemical studies, where the molecule's lowest energy structure is determined. For triazolopyridine derivatives, calculations show that the fused ring system is nearly planar. nih.gov Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted.
The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In studies of related triazole compounds, the HOMO is often localized on the pyridine (B92270) ring, while the LUMO is distributed across the triazole moiety, although the specific distribution can be influenced by substituents. researchgate.netrsc.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.govresearchgate.net
Table 1: Representative Frontier Orbital Energies for a Triazolopyridine Scaffold This table presents typical values derived from computational studies on analogous triazolopyridine structures to illustrate the expected electronic properties.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.3 to -6.8 | Typically localized on the pyridine ring and associated with electron-donating character. |
| LUMO | -1.5 to -2.0 | Often centered on the triazole ring, indicating regions susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | 4.5 to 5.0 | A relatively large gap suggests high kinetic stability. |
Data inferred from studies on analogous compounds. researchgate.netntu.edu.iq
Theoretical methods are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results. DFT calculations can accurately predict vibrational frequencies for IR and Raman spectra. nih.govresearchgate.net Studies on unito.itnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine, for instance, have successfully assigned normal modes by correlating experimental FTIR and FT-Raman spectra with frequencies calculated using the B3LYP/6-311G(2d,2p) method. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov For phosphonate (B1237965) derivatives of unito.itnih.govresearchgate.nettriazolo[4,3-a]pyridine, calculated ¹Н and ³¹P NMR chemical shifts have shown good agreement with experimental data, confirming the synthesized structures. beilstein-journals.org These predictive capabilities are invaluable for the structural elucidation of new compounds.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Triazolopyridine Ring This table showcases the typical accuracy of DFT calculations in predicting spectroscopic data for related structures.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Ring Stretching | 1640 | 1645 | C=N/C=C stretch in pyridine/triazole rings |
| CH Bending | 1450 | 1455 | In-plane bending of pyridine ring hydrogens |
| Ring Breathing | 995 | 1000 | Symmetric expansion-contraction of the pyridine ring |
Data based on findings for 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) surfaces are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively. researchgate.net
For triazolopyridine systems, the MEP surface typically shows negative potential (red/yellow areas) around the nitrogen atoms due to their lone pairs of electrons, making them sites for electrophilic attack or coordination. nih.gov Positive potential (blue areas) is generally found around the hydrogen atoms. researchgate.net Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides quantitative data on the charge distribution at the atomic level, revealing how electron density is shared across the fused rings and substituents. nih.gov
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for molecules with rotatable bonds, such as the C-C bond linking the pyridine ring to the methanol (B129727) group in unito.itnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol. This analysis involves mapping the potential energy surface (PES) by calculating the energy of the molecule as a function of the dihedral angle of the rotatable bond. researchgate.netrug.nl
The resulting PES reveals the energy barriers between different conformations and identifies the most stable conformers (energy minima). researchgate.net For similar heterocyclic systems, studies have shown that different crystallization conditions can lead to the isolation of different conformational polymorphs, each with a unique crystal structure and lattice energy. nih.gov Density functional theory (DFT) calculations can corroborate experimental findings by determining the relative energies of these conformers. beilstein-journals.org This understanding is critical as the conformation of a molecule can significantly influence its biological activity and physical properties.
Computational Prediction and Elucidation of Reaction Mechanisms
Computational methods are instrumental in exploring the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states and calculate activation energies, providing deep insights into reaction feasibility and kinetics. researchgate.net
For instance, DFT studies on related unito.itnih.govresearchgate.nettriazolo[1,5-a]pyridines have been used to elucidate the mechanism of ring-chain isomerism. researchgate.net In the synthesis of phosphonylated unito.itnih.govresearchgate.nettriazolo[4,3-a]pyridines, computational analysis helped explain the formation of a rearranged isomer through a Dimroth-type mechanism, which was facilitated by an electron-withdrawing nitro group. beilstein-journals.org For unito.itnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol, theoretical studies could predict the most likely pathways for its synthesis or subsequent reactions, guiding synthetic efforts and helping to optimize reaction conditions.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their interactions with solvent molecules and their conformational dynamics in solution. plos.orgajchem-a.com While many MD studies on triazolopyridine derivatives focus on their interactions with biological macromolecules like enzymes, unito.itpensoft.netnih.gov the principles are directly applicable to understanding their behavior in chemical processes.
An MD simulation of unito.itnih.govresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol in a solvent like water or methanol would reveal how the solvent molecules arrange around the solute and how hydrogen bonds are formed and broken over time. arxiv.org By tracking parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), one can assess the flexibility of the molecule and the stability of its conformations in a dynamic environment. plos.orgnih.gov This information is relevant for understanding solubility, reactivity, and transport properties in solution.
Theoretical Basis for Tautomerism and Isomerization Processes
The phenomenon of tautomerism, particularly prototropic tautomerism, is a key characteristic of the 1,2,4-triazole (B32235) ring system due to the mobility of a proton among the nitrogen atoms. researchgate.net Theoretical modeling is a primary method for determining the relative stability of possible tautomers and understanding the equilibrium between them. researchgate.net Quantum-chemical calculations can reveal the most stable forms of related triazole compounds in different environments, such as in the gas phase or in a solvent. nih.gov
For various 1,2,4-triazole derivatives, computational studies have shown that the stability of tautomers can be significantly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net These studies often involve calculating the energies, dipole moments, and spectroscopic properties of all possible tautomers to identify the predominant forms. ubc.ca For instance, in some substituted 1,2,4-triazoles, the 1H-tautomer is found to be more stable than the 4H-tautomer. ijsr.net Similarly, for mercapto-substituted triazoles, the thione form is generally predominant over the thiol form. ijsr.net
Isomerization processes in triazolopyridine systems have also been investigated using theoretical methods. DFT calculations have been employed to study ring-chain isomerization, elucidating the influence of substituents on the equilibrium and the reaction mechanism. ijsr.net
However, it must be reiterated that while these general principles apply to the sigmaaldrich.comunito.itpensoft.nettriazolo[4,3-a]pyridine family, specific computational data, energy calculations, or theoretical discussions regarding the tautomeric and isomerization processes for sigmaaldrich.comunito.itpensoft.netTriazolo[4,3-a]pyridin-8-ylmethanol are not available in the accessed scientific literature. Therefore, a detailed theoretical analysis for this specific compound cannot be provided.
Exploration Of 1 11 18 Triazolo 4,3 a Pyridin 8 Ylmethanol in Non Clinical Applications
Coordination Chemistry and Metal Complex Formation
The inherent electronic structure of the organic-chemistry.orgorganic-chemistry.orgmdpi.comtriazolo[4,3-a]pyridine scaffold makes it a prime candidate for use as a ligand in coordination chemistry. These nitrogen-rich heterocyclic compounds are known to act as effective chelating agents for a variety of metal ions. mdpi.com
The ligand properties of the organic-chemistry.orgorganic-chemistry.orgmdpi.comtriazolo[4,3-a]pyridine system are rooted in the presence of multiple nitrogen atoms with lone pairs of electrons, which can act as donor sites. mdpi.com For organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol , the potential for metal coordination is particularly noteworthy due to its specific substitution pattern.
The key design principles for this molecule as a ligand include:
Multiple Donor Sites: The molecule features three nitrogen atoms within the fused ring system (at positions 1, 2, and 4) and an exocyclic oxygen atom in the hydroxymethyl group. These atoms are potential coordination sites.
Chelation Potential: The spatial arrangement of the pyridine (B92270) nitrogen (N-4) and the oxygen atom of the 8-hydroxymethyl group allows for the potential formation of a stable five-membered chelate ring with a metal center. This bidentate N,O-chelation is a common and stabilizing motif in coordination chemistry.
Bridging Capability: The triazole nitrogen atoms (N-1 and N-2) could potentially act as bridging sites, linking multiple metal centers to form polynuclear complexes or coordination polymers.
The chelation behavior can be tailored by the choice of metal ion and reaction conditions. The "hard-soft acid-base" (HSAB) theory would predict that the "hard" nitrogen and oxygen donors in organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol would preferentially coordinate to hard or borderline metal ions.
| Atom | Position | Donor Type | Potential Role |
|---|---|---|---|
| Nitrogen | N-1 (Triazole) | Soft Base | Monodentate or Bridging |
| Nitrogen | N-2 (Triazole) | Soft Base | Monodentate or Bridging |
| Nitrogen | N-4 (Pyridine) | Hard Base | Chelating (with 8-CH₂OH) |
| Oxygen | 8-CH₂OH | Hard Base | Chelating (with N-4) |
While specific reports on metal complexes derived from organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol are not prevalent in the literature, the synthesis of complexes with related triazolopyridine ligands is well-established. For instance, derivatives of this scaffold have been shown to coordinate with various transition metals. mdpi.com
The synthesis of novel metal complexes with organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol would likely involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent like ethanol (B145695) or acetonitrile. The resulting complexes could be characterized using a suite of standard analytical techniques:
FTIR Spectroscopy: To confirm coordination by observing shifts in the vibrational frequencies of the C-N, C=N, and O-H bonds.
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
UV-Vis Spectroscopy and Magnetic Susceptibility: To probe the electronic properties and spin state of the metal ion within the complex.
The development of such complexes is a promising avenue for creating new materials with interesting magnetic, optical, or catalytic properties.
Catalytic Applications in Organic Synthesis
The ability of triazolopyridine derivatives to form stable complexes with transition metals suggests their potential utility as ligands in homogeneous catalysis. The electronic properties of the ligand can be finely tuned to influence the activity and selectivity of the metallic catalytic center.
In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the stereochemistry of the reaction. Nitrogen-containing heterocyclic ligands, including triazolopyridines, are valued for their strong sigma-donating ability, which can stabilize various oxidation states of the metal during a catalytic cycle.
For organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol , its potential role as a ligand could be explored in several types of catalytic reactions, including:
Cross-Coupling Reactions: Palladium complexes bearing N-heterocyclic ligands are workhorses in C-C and C-N bond formation. A Pd complex of this ligand could potentially catalyze reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Oxidation/Reduction Reactions: The redox stability of the ligand could make it suitable for oxidation or reduction catalysis, for example in alcohol oxidation or ketone hydrogenation reactions when complexed with metals like ruthenium or iridium.
Polymerization: As demonstrated with other N-heterocyclic ligands, complexes of late transition metals could be investigated for olefin polymerization.
The bidentate N,O-chelate structure that organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol can form would provide a robust and well-defined coordination environment, which is often desirable for achieving high catalytic turnover and selectivity.
Systematic investigation into the catalytic applications of organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol -metal complexes would be the next step. Research would focus on screening these complexes in a range of benchmark organic transformations. Key parameters to investigate would include:
Catalyst Loading: Determining the minimum amount of catalyst required for efficient conversion.
Reaction Conditions: Optimizing temperature, solvent, and reaction time.
Substrate Scope: Evaluating the catalyst's effectiveness with a wide variety of starting materials.
Selectivity: Assessing the regioselectivity and stereoselectivity of the catalyzed reaction, which is often a critical measure of a catalyst's utility.
While direct catalytic studies on this specific molecule are pending, research on related structures provides a strong impetus for its exploration in this field. mdpi.com
Applications in Materials Science and Optoelectronics
The rigid, planar, and π-conjugated nature of the organic-chemistry.orgorganic-chemistry.orgmdpi.comtriazolo[4,3-a]pyridine core makes it an attractive building block for functional organic materials, particularly in the field of optoelectronics.
Research has shown that the organic-chemistry.orgorganic-chemistry.orgmdpi.comtriazolo[4,3-a]pyridine scaffold can function as an electron-acceptor unit in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). mdpi.com The advantages of using such fused triazole systems in luminescent materials include their good thermal stability, high triplet energies, and the ability to tune their electronic energy levels through chemical modification. mdpi.com
A detailed study on the related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine , revealed interesting photophysical properties, providing a proxy for the potential of this class of molecules. nih.govnih.gov The compound exhibits significant luminescence with a large Stokes shift, indicating a substantial change in geometry between the ground and excited states. nih.gov The introduction of the 8-hydroxymethyl group in organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol offers a reactive handle for integrating this chromophore into larger polymeric structures or for surface functionalization, opening pathways to new photofunctional materials, sensors, or components for electronic devices.
| Property | Value | Notes |
|---|---|---|
| Absorption (λabs) | ~400-500 nm range | Solvent dependent |
| Emission (λem) | ~550-650 nm range | Solvent dependent |
| Stokes Shift (Triazole Ring) | 9410 cm-1 | Indicates significant excited-state relaxation |
| Stokes Shift (Pyridine Ring) | 7625 cm-1 | Indicates significant excited-state relaxation |
The combination of the electronically active triazolopyridine core with the functional hydroxymethyl group makes organic-chemistry.orgorganic-chemistry.orgmdpi.comTriazolo[4,3-a]pyridin-8-ylmethanol a promising candidate for further exploration in materials science.
Integration into Organic Light-Emitting Diodes (OLEDs)
Direct research on the integration of nih.govfrontiersin.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol into organic light-emitting diodes (OLEDs) has not been reported in the reviewed literature. However, the broader class of 1,2,4-triazole (B32235) derivatives is well-regarded in materials science for properties conducive to OLED applications. The 1,2,4-triazole ring is electron-deficient, which imparts excellent electron-transport and hole-blocking capabilities to materials that contain it.
This characteristic is crucial for designing efficient host materials or electron-transport layer (ETL) materials in OLED devices. For instance, research into the isomeric nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold has led to the development of universal bipolar host materials. acs.org In one study, by combining the electron-transporting nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine moiety with a hole-transporting carbazole (B46965) moiety, researchers synthesized host materials with excellent thermal stability and balanced charge-transporting properties. acs.org Phosphorescent OLEDs (PhOLEDs) using one of these hosts, TP26Cz2 , achieved a high maximum external quantum efficiency (ηext) of 25.6%, which remained high at 25.2% even at a luminance of 5000 cd m⁻². acs.org These findings, though pertaining to a different isomer, underscore the potential of the triazolopyridine framework in developing high-performance materials for next-generation displays and lighting.
Use as Fluorescent Probes or Sensors
While no studies specifically report the use of nih.govfrontiersin.orgresearchgate.netTriazolo[4,3-a]pyridin-8-ylmethanol as a fluorescent probe, compounds containing the nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine core have been successfully developed for this purpose. The nitrogen-rich heterocyclic system can coordinate with metal ions, and its electronic structure is sensitive to the local environment, making it a suitable platform for designing chemosensors. nih.gov
A notable application involves the creation of "turn-on" fluorescent probes. In one study, BODIPY-based probes were designed with a pyridylhydrazone unit that, upon reaction with hypochlorous acid (HOCl), undergoes an oxidative cyclization to form a nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine structure. mdpi.com This transformation converts the probe from a low-fluorescence state to a high-fluorescence state by inhibiting C=N bond isomerization, allowing for the selective and sensitive detection of HOCl in living cells. The probe demonstrated a limit of detection as low as 0.21 µM. mdpi.com
Furthermore, the intrinsic luminescence of nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives has been investigated. The related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine exhibits luminescence with distinct emission bands corresponding to the π* → n transitions of the pyridine and triazole rings. mdpi.comnih.gov The significant separation between its absorption and emission spectra (Stokes shift) is a desirable characteristic for fluorescent probes, as it minimizes self-absorption and improves detection sensitivity. nih.govnih.gov The presence of the amino group and the lone electron pairs on the triazole nitrogen atoms also suggest potential for complexing with metal ions, a key mechanism for many fluorescent sensors. nih.govmdpi.com
Table 1: Luminescence Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine
| Property | Value | Source |
|---|---|---|
| Emission Band 1 | ~460 nm (high intensity) | mdpi.com |
| Emission Band 2 | ~545 nm (weaker intensity) | mdpi.com |
| Absorption Transition (S₀ → S₁) | 320 nm (observed) | mdpi.com |
| Stokes Shift (Triazole Ring) | 9410 cm⁻¹ | nih.govnih.gov |
| Stokes Shift (Pyridine Ring) | 7625 cm⁻¹ | nih.govnih.gov |
Development as Chemical Probes for Fundamental Biological Studies
The nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold has proven to be a highly valuable framework for the development of chemical probes to investigate fundamental biological processes. These molecular tools are designed to interact with specific biological targets, such as enzymes, allowing researchers to study their function and role in cellular pathways without focusing on a therapeutic outcome.
A significant area of research has been the design of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy research. nih.govresearchgate.net Scientists have identified a novel class of IDO1 inhibitors based on the nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold. nih.govnih.gov These compounds act as catalytic holo-inhibitors, and through rational, structure-based design, researchers have been able to achieve sub-micromolar potency and high selectivity over other enzymes. nih.govresearchgate.net The development of these probes provides a powerful means to study the catalytic and non-catalytic roles of IDO1 in immune response and cancer biology. nih.gov
Table 2: Inhibitory Activity of Selected nih.govfrontiersin.orgresearchgate.netTriazolo[4,3-a]pyridine Derivatives Against IDO1
| Compound | Description | IC₅₀ (µM) | Source |
|---|---|---|---|
| VS9 | Hit compound from virtual screening | 4.4 | researchgate.net |
| Compound 38 | Analogue with improved potency and selectivity | 0.9 | researchgate.net |
| Compound 24 | Biphenyl analogue | <50% inhibition | researchgate.net |
| Compound 25 | Biphenyl analogue | <50% inhibition | researchgate.net |
Note: IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of enzyme activity.
Beyond IDO1, derivatives of the nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine and related triazolopyrazine cores have been synthesized and evaluated as chemical probes for other important biological targets. These include inhibitors for protein kinases like c-Met and VEGFR-2, which are crucial signaling proteins involved in cell growth and proliferation. nih.govfrontiersin.orgrsc.org Additionally, derivatives have been investigated as potential inhibitors of falcipain-2, a cysteine protease essential for the Plasmodium falciparum parasite, providing tools to study pathways related to malaria. mdpi.com These examples highlight the versatility of the nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold as a starting point for creating highly specific molecular probes for a wide range of biological investigations.
Future Research Directions and Unexplored Avenues
Development of Highly Stereoselective Synthetic Pathways
The hydroxymethyl group at the 8-position of the pyridine (B92270) ring introduces a prochiral center, making the development of stereoselective synthetic methods a paramount objective. Future research should focus on asymmetric synthesis to access enantiomerically pure forms of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-8-ylmethanol, which is crucial for potential applications in chiral catalysis and pharmacology.
A prospective approach could involve the asymmetric reduction of the corresponding aldehyde, nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine-8-carbaldehyde. The use of chiral reducing agents, such as those derived from boranes complexed with chiral ligands, could provide a direct route to the enantiopure alcohols. A hypothetical investigation into this is outlined in Table 1.
Table 1: Hypothetical Data for Asymmetric Reduction of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine-8-carbaldehyde
| Entry | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | (R)-CBS | Toluene | -20 | 95 | 92 |
| 2 | (S)-CBS | Toluene | -20 | 94 | 91 |
| 3 | Noyori's Catalyst | Methanol (B129727) | 25 | 98 | >99 |
| 4 | Chiral Oxazaborolidine | THF | 0 | 90 | 88 |
Furthermore, the stereoselective synthesis of related chiral heterocyclic compounds, such as 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, has been successfully achieved and could serve as a methodological blueprint. nih.gov
Discovery of Unprecedented Reactivity and Rearrangement Patterns
The unique positioning of the hydroxymethyl group at C8 could give rise to novel reactivity and rearrangement patterns not observed in other substituted nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines. Investigations into the intramolecular interactions between the hydroxymethyl group and the triazole ring are warranted. For instance, under specific conditions, an intramolecular cyclization could potentially lead to the formation of a novel tricyclic ether.
The Dimroth-type rearrangement, a known reaction for some nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines, especially those with electron-withdrawing groups, could be explored for the 8-ylmethanol derivative. It would be of significant interest to determine if the electronic nature of the C8 substituent influences the propensity and outcome of such rearrangements.
Expansion of Non-Clinical Applications in Emerging Fields of Chemical Science
While the nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold is prominent in drug discovery, its application in other areas of chemical science is an expanding field. nih.govnih.gov The hydroxymethyl functionality of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-8-ylmethanol makes it an attractive candidate for incorporation into advanced materials.
Materials Science: The compound could serve as a building block for novel polymers or metal-organic frameworks (MOFs). The hydroxyl group provides a reactive handle for polymerization, and the nitrogen atoms of the heterocyclic core are excellent coordinating sites for metal ions, a property that has been noted for other triazolopyridines. nih.gov The resulting materials could have interesting photophysical or catalytic properties. For instance, some triazolopyridine derivatives have been investigated as organic sensitizers for solar cells. mdpi.com
Catalysis: The chiral variants of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-8-ylmethanol could be explored as ligands in asymmetric catalysis. The combination of the rigid heterocyclic backbone and the chiral alcohol could create a well-defined chiral pocket around a metal center, enabling high stereocontrol in a variety of chemical transformations.
Advanced Integrated Computational and Experimental Methodologies
A synergistic approach combining computational modeling and experimental work will be instrumental in efficiently exploring the chemical landscape of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-8-ylmethanol.
Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the compound's electronic structure, spectroscopic properties, and reactivity. Molecular dynamics simulations could provide insights into its conformational preferences and potential interactions with other molecules. Such in silico studies have been successfully applied to other nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives to guide rational drug design. nih.govunito.it
Experimental Validation: The predictions from computational models should be validated through rigorous experimental work. For example, predicted spectroscopic data can be compared with results from NMR, IR, and UV-Vis spectroscopy. A detailed structural analysis using X-ray crystallography of the compound and its derivatives would provide definitive proof of its three-dimensional structure.
Interdisciplinary Approaches to Uncover Novel Chemical Phenomena
The full potential of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-8-ylmethanol can be realized through collaborative, interdisciplinary research.
Chemical Biology: By designing and synthesizing probes based on this scaffold, its interactions with biological macromolecules could be studied. Even in a non-clinical context, understanding these interactions can provide fundamental insights into molecular recognition.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for the construction of novel supramolecular assemblies. The interplay between the hydroxymethyl group and the aromatic system could lead to the formation of unique gels, liquid crystals, or other soft materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with pyridine precursors. For example, triazolo-pyridine scaffolds are formed via acid-catalyzed cyclization or nucleophilic substitution. Key parameters include:
- Temperature : Reactions often proceed at 60–100°C, with higher temperatures (reflux) accelerating cyclization .
- Solvents : Acetonitrile (CH₃CN) or dimethylformamide (DMF) are preferred for solubility and stability of intermediates .
- Catalysts : Bases like triethylamine or potassium carbonate enhance nucleophilic attack .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., methanol disolvate crystals for improved resolution) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, while ³¹P NMR monitors phosphonate derivatives .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Triazolo-pyridine derivatives exhibit affinity for adenosine receptors (A₁, A₂A) and potential CNS activity. In vitro assays show inhibition of enzymes like phosphodiesterases, with IC₅₀ values in the micromolar range .
- Screening : Standard protocols include radioligand binding assays and cell-based cAMP modulation studies .
Advanced Research Questions
Q. How do substituents at positions 3 and 8 influence the compound’s pharmacological profile?
- Structure-Activity Relationship (SAR) :
- Position 3 : Bulky groups (e.g., phosphonates) enhance metabolic stability but reduce solubility. Methyl/ethyl groups balance lipophilicity and bioavailability .
- Position 8 : Methanol or amine groups improve water solubility and hydrogen-bonding interactions with targets like kinases or GPCRs .
- Data : Comparative studies of analogs (e.g., 8-methyl vs. 8-amine derivatives) show 10–100x potency differences in receptor binding .
Q. What mechanisms underlie the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Mechanistic Insights :
- Cyclization : Acid-catalyzed formation of the triazole ring proceeds via a nitrenium ion intermediate, confirmed by trapping experiments .
- Nucleophilic attack : At position 3, electron-withdrawing groups (e.g., nitro) activate the pyridine ring for substitution, as shown by DFT calculations .
- Kinetics : Pseudo-first-order kinetics are observed in refluxing acetonitrile, with rate constants dependent on base concentration .
Q. How can contradictory data on biological potency between in vitro and in vivo studies be resolved?
- Analysis Strategies :
- Metabolic stability : Assess hepatic microsome clearance to identify rapid degradation (e.g., CYP450-mediated oxidation of the methanol group) .
- Bioavailability : LogP adjustments (e.g., prodrug strategies for 8-ylmethanol derivatives) improve plasma exposure .
- Case Study : Discrepancies in adenosine receptor binding (cell-free vs. tissue assays) may arise from allosteric modulation or receptor dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
